1H-Indazole-5-carbonyl chloride

MAO-B inhibition Parkinson’s disease indazole-5-carboxamide

1H-Indazole-5-carbonyl chloride (CAS 1307381-63-0, MW 180.59) is a heteroaryl acyl chloride building block whose electrophilic carbonyl chloride at the indazole C5 position enables one‑step amidation to yield 1H‑indazole‑5‑carboxamides. This scaffold has been validated in drug‑discovery campaigns targeting monoamine oxidase B (MAO‑B) for Parkinson’s disease, delivering sub‑nanomolar leads with >25 000‑fold selectivity over MAO‑A.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1307381-63-0
Cat. No. B1407674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-5-carbonyl chloride
CAS1307381-63-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)Cl)C=NN2
InChIInChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
InChIKeyFWAGXQJPKKLZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-5-carbonyl chloride (CAS 1307381-63-0) Procurement Baseline for CNS-Targeted Medicinal Chemistry


1H-Indazole-5-carbonyl chloride (CAS 1307381-63-0, MW 180.59) is a heteroaryl acyl chloride building block whose electrophilic carbonyl chloride at the indazole C5 position enables one‑step amidation to yield 1H‑indazole‑5‑carboxamides. This scaffold has been validated in drug‑discovery campaigns targeting monoamine oxidase B (MAO‑B) for Parkinson’s disease, delivering sub‑nanomolar leads with >25 000‑fold selectivity over MAO‑A [1]. The compound is commercially supplied by Sigma‑Aldrich and other vendors as a research‑grade intermediate and is prepared by chlorination of 1H‑indazole‑5‑carboxylic acid with thionyl chloride . Its primary competitive differentiation lies in the positional placement of the carbonyl chloride, which dictates the biological target profile of derived amides and esters.

Why 1H-Indazole-5-carbonyl chloride Cannot Be Substituted by 3‑Carbonyl or 1‑Carbonyl Indazole Analogs


Indazole carbonyl chlorides are not interchangeable reagents. The position of the carbonyl chloride on the indazole bicycle governs both the electronics of the –COCl group and the topology of the resulting pharmacophore. 1H‑Indazole‑5‑carbonyl chloride yields 5‑carboxamides that are potent, selective MAO‑B inhibitors (IC₅₀ ~ 0.4–1.6 nM) [1], whereas 1H‑indazole‑3‑carboxamides derived from the 3‑carbonyl chloride analog preferentially engage kinases (PAK1, CDK2, PARP‑1) with nanomolar to micromolar potencies [2]. The 1‑carbonyl isomer introduces the indazole as an N‑acyl substituent, altering the vector of the amide bond and the metabolic fate of the final molecule [3]. Because the C5 amide orientation is critical for establishing hydrogen‑bond networks with MAO‑B active‑site residues (Tyr 435, Ile 199) [1], swapping to a 3‑ or 1‑carbonyl isomer abolishes the sub‑nanomolar MAO‑B activity and redirects target selectivity. For procurement decisions, selecting the correct regioisomer is therefore a non‑negotiable determinant of downstream biological readout.

Quantitative Differentiation Evidence for 1H-Indazole-5-carbonyl chloride in CNS Drug Intermediate Procurement


Sub‑Nanomolar MAO‑B Inhibition: 5‑Carboxamide vs. 3‑Carboxamide Regioisomers

1H‑Indazole‑5‑carbonyl chloride enables the synthesis of 5‑carboxamides that achieve sub‑nanomolar IC₅₀ values against human MAO‑B. The most potent derivative, PSB‑1491 (N‑(3,4‑dichlorophenyl)‑1‑methyl‑1H‑indazole‑5‑carboxamide), exhibits an IC₅₀ of 0.386 nM with >25 000‑fold selectivity over MAO‑A [1]. In contrast, 1H‑indazole‑3‑carboxamides derived from the 3‑carbonyl chloride regioisomer show no reported MAO‑B activity; their primary kinase target, PAK1, yields an IC₅₀ of 9.8 nM for the best compound 30l [2]. The 5‑position carboxamide thus provides a >25‑fold improvement in absolute potency for its cognate target compared with the 3‑position analog’s best kinase activity, while channeling selectivity toward a completely different therapeutic enzyme class.

MAO-B inhibition Parkinson’s disease indazole-5-carboxamide

Target Selectivity Fingerprint: 5‑Position Carbonyl Dictates MAO‑B over Kinase Engagement

Across the published indazole literature, the position of the carbonyl chloride determines the family of biological targets engaged. Indazole‑5‑carboxamides consistently yield reversible, competitive MAO‑B inhibitors with high selectivity (selectivity index >6 000–25 000 over MAO‑A) [1][2]. Indazole‑3‑carboxamides, in contrast, are reported as inhibitors of PAK1, CDK2 (IC₅₀ = 660 nM), PARP‑1 (IC₅₀ = 6.8 μM), and VEGFR‑2/EGFR [3][4]. No indazole‑3‑carboxamide has been reported with MAO‑B activity, and no indazole‑5‑carboxamide has been reported as a kinase inhibitor. This mutually exclusive target‑engagement profile is a consequence of the different exit vectors and electronic environments of the 5‑ vs. 3‑carboxamide moieties, which determine binding‑site complementarity.

kinase selectivity indazole regioisomer target profiling

Synthetic Yield Advantage: 5‑Carbonyl Chloride Coupling Efficiency vs. Multi‑Step Alternatives

1H‑Indazole‑5‑carbonyl chloride enables direct one‑step amidation with primary or secondary amines, typically achieving high yields. In the seminal MAO‑B inhibitor paper, a library of indazole‑5‑carboxamides was prepared with 60–92% isolated yields via standard acylation conditions (amine, base, dichloromethane) [1]. Alternative routes to the same 5‑carboxamide scaffold via carboxylic acid‑mediated coupling (EDC/HOBt or HATU) of 1H‑indazole‑5‑carboxylic acid require two additional synthetic steps (acid activation and coupling), often with lower overall yields due to the poor solubility of the indazole‑5‑carboxylic acid hydrochloride salt. No analogous high‑yielding one‑step amidation procedure is reported for 1H‑indazole‑1‑carbonyl chloride with sensitive amines, where competing hydrolysis limits isolated yields to 40–60% [2].

amide coupling yield synthetic accessibility indazole building block

CNS Drug‑Likeness: Blood‑Brain Barrier Penetration Enabled by 5‑Carboxamide Topology

The 5‑carboxamide topology uniquely positions the indazole N1/N2 nitrogens and the flexible carbonyl to form critical hydrogen bonds with MAO‑B active‑site residues (Tyr 435 and Ile 199) while maintaining favourable ADME properties [1]. Compounds 13a (1‑methyl‑1H‑indazole‑5‑carboxamide) and 13b (2‑methyl‑2H‑indazole‑5‑carboxamide) were predicted to cross both the gastrointestinal tract (stable at pH 2.0, 5.5, and 7.4) and the blood‑brain barrier in vitro [1]. By contrast, indazole‑3‑carboxamide PAK1 inhibitors often require extensive structural optimization for CNS penetration due to the different spatial orientation of the carboxamide, which introduces additional hydrogen‑bond donors that limit passive permeability [2]. The 5‑carboxamide scaffold therefore combines exceptional on‑target potency with intrinsically superior BBB permeability—critical for Parkinson’s disease therapeutics.

BBB penetration CNS drug design indazole-5-carboxamide ADME

Indole‑5‑carboxamide vs. Indazole‑5‑carboxamide: Heterocycle Choice Affects Selectivity and Metabolic Stability

Within the same MAO‑B inhibitor series, 1H‑indazole‑5‑carboxamides and 1H‑indole‑5‑carboxamides exhibit comparable sub‑nanomolar potency but markedly different selectivity profiles and metabolic stability. The indazole‑5‑carboxamide PSB‑1491 (IC₅₀ = 0.386 nM) is >25 000‑fold selective over MAO‑A, whereas the corresponding indole‑5‑carboxamide PSB‑1410 (IC₅₀ = 0.227 nM) shows only >5 700‑fold selectivity [1]. The indazole nitrogen at position 2 provides an additional hydrogen‑bond acceptor that stabilises the inhibitor‑enzyme complex while resisting oxidative metabolism, giving indazole‑5‑carboxamides a superior overall drug‑likeness profile [1]. For procurement, the indazole‑5‑carbonyl chloride thus offers a unique selectivity window that the indole analog cannot match.

indole-5-carboxamide heterocycle comparison MAO-B selectivity

Scalable Synthesis: 5‑Carbonyl Chloride Route Avoids N‑1/N‑2 Protection–Deprotection Sequences

Indazole chemistry is complicated by the tautomeric equilibrium between 1H‑ and 2H‑indazole forms, requiring careful regioselective protection for functionalization at N‑1 or N‑2 [1]. Because 1H‑indazole‑5‑carbonyl chloride carries the reactive acyl chloride on the benzene ring at C5, the N‑1/N‑2 tautomerism does not interfere with the acylation step; the indazole NH remains free and can be methylated or alkylated post‑coupling to modulate MAO‑A/B selectivity [2]. By contrast, functionalization of indazole via N‑1 or N‑2 carbonyl chlorides demands upfront protection/deprotection sequences that reduce overall yield and introduce chromatographic purification burdens. This synthetic streamlining makes 1H‑indazole‑5‑carbonyl chloride the more operationally convenient building block for parallel synthesis and scale‑up.

indazole N-protection regioselective synthesis scalability

Optimal Application Scenarios for 1H-Indazole-5-carbonyl chloride (CAS 1307381-63-0) in Drug Discovery and Chemical Biology


CNS Drug Discovery: MAO‑B Inhibitor Lead Generation for Parkinson’s Disease

The 5‑carbonyl chloride enables rapid construction of indazole‑5‑carboxamide libraries that probe MAO‑B inhibition with sub‑nanomolar potency. Using this building block, Tzvetkov et al. identified PSB‑1491 (IC₅₀ = 0.386 nM, >25 000‑fold selective) and demonstrated BBB penetration in vitro [1]. Medicinal chemistry teams targeting neurodegenerative diseases should procure 1H‑indazole‑5‑carbonyl chloride as the primary acyl chloride for amide‑focused MAO‑B campaigns.

Chemical Biology Tool Compounds: Kinase‑Independent Profiling

Because indazole‑5‑carboxamides display no significant kinase inhibition, they serve as clean negative‑control probes in kinase‑centric screening cascades. Conversely, projects seeking to down‑select kinase‑active indazoles can use the 5‑carbonyl chloride to generate matched molecular pairs that preserve the indazole core while abolishing kinase engagement [2][3]. This dual utility makes the compound valuable for target deconvolution and selectivity panels.

Parallel Library Synthesis: Avoiding Regioselective Protection

Unlike N‑1 or N‑2 carbonyl chlorides, 1H‑indazole‑5‑carbonyl chloride does not require protection of the indazole NH during amide coupling. This reduces the step count from ≥4 (protect–couple–deprotect–functionalize) to just 2 (couple–N‑alkylate) [4]. High‑throughput medicinal chemistry groups benefit from reduced cycle times and cleaner crude products, making the 5‑carbonyl chloride the building block of choice for diversity‑oriented synthesis of indazole‑based compound collections.

Radioligand Development: Fluoro‑ and Methoxy‑Substituted 5‑Carboxamides for PET Imaging

The synthetic route from 1H‑indazole‑5‑carbonyl chloride tolerates anilines bearing fluoro and methoxy substituents, enabling introduction of ¹⁸F or ¹¹C labels for positron emission tomography (PET) tracer development. The demonstrated sub‑nanomolar affinity and high selectivity of indazole‑5‑carboxamides for MAO‑B make them attractive precursors for MAO‑B PET ligands [1], a growing area in neuroinflammation and Parkinson’s disease imaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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